molecular formula C14H23NO4 B1460214 2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-6-carboxylic acid CAS No. 1445951-47-2

2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-6-carboxylic acid

Cat. No. B1460214
CAS RN: 1445951-47-2
M. Wt: 269.34 g/mol
InChI Key: QQFRRWLGSYDEQF-UHFFFAOYSA-N
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Description

The compound is a derivative of azaspiro compounds, which are a type of organic compound characterized by a spirocyclic structure, meaning it contains a quaternary carbon atom that is the only atom shared by two rings . The “tert-Butoxycarbonyl” (t-Boc) group is a common protecting group used in organic synthesis, particularly for amines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the azaspiro[4.4]nonane core, with a carboxylic acid group at the 6-position and a t-Boc protected amine at the 2-position .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, azaspiro compounds can participate in a variety of reactions depending on the functional groups present . The t-Boc group can be removed under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Typically, the presence of the t-Boc group increases the overall molecular weight and size of the compound .

Scientific Research Applications

Synthesis of Novel Scaffolds for Drug Discovery

The synthesis of Boc-ASN and related compounds has been instrumental in developing novel scaffolds for drug discovery. For instance, azaspiro[4.3]alkanes have been synthesized as innovative scaffolds with potential applications in identifying new therapeutic agents. These scaffolds are derived from four-membered-ring ketones, including cyclobutanone and N-Boc-azetidinone, showcasing the versatility of Boc-ASN derivatives in accessing novel chemical spaces (Chalyk et al., 2017).

Development of Constrained Peptidomimetics

Boc-ASN derivatives have been employed to synthesize constrained peptidomimetics, serving as surrogates for dipeptides in peptide synthesis. This application is critical for developing bioactive molecules with enhanced stability, bioavailability, and target specificity. The synthesis of spirolactams as conformationally restricted pseudopeptides highlights the role of Boc-ASN derivatives in mimicking natural peptide structures, potentially leading to novel therapeutics (Fernandez et al., 2002).

Enabling Complex Molecular Syntheses

Boc-ASN and its analogs have been foundational in synthesizing complex molecules, including those with spirocyclic and oxetane-fused structures. These compounds are crucial for exploring new chemical spaces and have applications ranging from material science to pharmaceuticals. For example, the efficient synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrates the utility of Boc-ASN derivatives in creating novel compounds that access chemical spaces complementary to traditional piperidine systems (Meyers et al., 2009).

Future Directions

The future directions for this compound would depend on its specific applications. Azaspiro compounds are of interest in medicinal chemistry due to their complex structures .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-7-14(9-15)6-4-5-10(14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFRRWLGSYDEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-6-carboxylic acid
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2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-6-carboxylic acid
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2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-6-carboxylic acid
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2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-6-carboxylic acid
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2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-6-carboxylic acid
Reactant of Route 6
2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-6-carboxylic acid

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